molecular formula C15H10ClFO B14863161 3-(3-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

3-(3-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B14863161
M. Wt: 260.69 g/mol
InChI Key: YHHLZRMUSLSPPY-UHFFFAOYSA-N
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Description

(E)-3-(3-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a chlorine atom on one phenyl ring and a fluorine atom on the other, making it a unique derivative of chalcones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 3-chlorobenzaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The reaction proceeds as follows:

3-chlorobenzaldehyde+4-fluoroacetophenoneNaOH/EtOH(E)-3-(3-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one\text{3-chlorobenzaldehyde} + \text{4-fluoroacetophenone} \xrightarrow{\text{NaOH/EtOH}} \text{(E)-3-(3-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one} 3-chlorobenzaldehyde+4-fluoroacetophenoneNaOH/EtOH​(E)-3-(3-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as ionic liquids or phase-transfer catalysts can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The chlorine and fluorine atoms on the phenyl rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Epoxides or diketones.

    Reduction: Saturated ketones or alcohols.

    Substitution: Substituted chalcones with different functional groups.

Scientific Research Applications

(E)-3-(3-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(3-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the chlorine and fluorine atoms enhances its binding affinity to certain targets, making it a potent compound for various applications.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(3-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
  • (E)-3-(3-chlorophenyl)-1-(4-chlorophenyl)prop-2-en-1-one
  • (E)-3-(3-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one

Uniqueness

(E)-3-(3-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one is unique due to the presence of both chlorine and fluorine atoms on the phenyl rings. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H10ClFO

Molecular Weight

260.69 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

InChI

InChI=1S/C15H10ClFO/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(17)8-6-12/h1-10H

InChI Key

YHHLZRMUSLSPPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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